molecular formula C14H9N3 B11885496 1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole

1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B11885496
M. Wt: 219.24 g/mol
InChI Key: HYRUCQORKVFELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile chemical properties and significant biological activities

Preparation Methods

Chemical Reactions Analysis

1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

1-(2-phenylethynyl)benzotriazole

InChI

InChI=1S/C14H9N3/c1-2-6-12(7-3-1)10-11-17-14-9-5-4-8-13(14)15-16-17/h1-9H

InChI Key

HYRUCQORKVFELP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CN2C3=CC=CC=C3N=N2

Origin of Product

United States

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